
Molecular Structure and Stereochemistry of
(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
(R)-2-(4-Chlorophenyl)-2-

hydroxypropionic Acid

Cat. No.: B11725858

Get Quote

Technical Monograph | Version 1.0

Executive Summary
(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1), also known as (R)-p-

Chloroatrolactic acid, is a distinctive chiral

-hydroxy acid. Structurally, it consists of a propionic acid backbone substituted at the

-position (C2) with a hydroxyl group and a para-chlorophenyl moiety.

This molecule serves as a pivotal chiral synthon in medicinal chemistry.[1] Historically

significant as the key intermediate for the anxiolytic drug Phenaglycodol, its structural motif—an

aryl-substituted quaternary carbon bearing a hydroxyl group—is a "privileged scaffold" in

modern drug discovery, particularly for allosteric modulators of metabolic enzymes (e.g.,

Pyruvate Dehydrogenase Kinase) and PPAR agonists. Its rigid stereochemistry allows for

precise probing of hydrophobic pockets in target proteins.
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Structural Identity
IUPAC Name: (2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid[2]

Common Name: (R)-p-Chloroatrolactic acid

Molecular Formula:

Molecular Weight: 200.62 g/mol

Chiral Center: C2 (Quaternary Carbon)

Stereochemical Assignment (Cahn-Ingold-Prelog)
The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority

rules. The quaternary C2 carbon is bonded to four distinct groups. The priority assignment is

critical for establishing the spatial arrangement required for receptor binding.

Priority Ranking:

-OH Group: Oxygen (Atomic Number 8) has the highest priority.

-COOH Group: The carboxyl carbon is bonded to (O, O, O) [phantom atoms included].

-Ar-Cl Group: The aromatic C1 is bonded to (C, C, C) within the ring. Oxygen (from COOH)

outranks Carbon (from Aryl).

-CH

Group: Carbon bonded to (H, H, H). Lowest priority.

Configuration Determination: Viewing the molecule with the lowest priority group (-CH

) pointing away from the observer (into the page), the sequence 1 (-OH)

2 (-COOH)

3 (-Ar) traces a Clockwise path. Therefore, the configuration is (R).
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The following diagram illustrates the logical flow of the CIP assignment and the spatial

orientation.

Determination Logic

CIP Priority Assignment: (R)-Configuration

Chiral Center (C2)

1. -OH
(Atomic No. 8)

Highest Priority

2. -COOH
(C bonded to O,O,O)

3. 4-Cl-Ph
(C bonded to C,C,C)

4. -CH3
(Rear Facing)

Away from Viewer

1 -> 2 -> 3 Sequence

Direction: Clockwise

Result: (R)-Enantiomer

Click to download full resolution via product page

Figure 1: Cahn-Ingold-Prelog priority assignment for the (R)-enantiomer. The clockwise

progression of priorities 1-3 confirms the R-configuration.

Synthetic Pathways & Resolution Strategies
The synthesis of the enantiopure (R)-acid is non-trivial due to the quaternary center. Two

primary strategies are employed: the classical Strecker Synthesis followed by Resolution, and

the modern Biocatalytic Asymmetric Hydrolysis.

Route A: Classical Strecker & Chemical Resolution
This pathway was historically used for Phenaglycodol production. It yields a racemate which

must be resolved.
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Cyanohydrin Formation: Reaction of 4-chloroacetophenone with KCN/H+ yields the racemic

cyanohydrin.

Hydrolysis: Acidic hydrolysis converts the nitrile to the racemic

-hydroxy acid.

Chiral Resolution: The racemate is resolved using a chiral base (e.g., (+)-

-methylbenzylamine or quinine). The diastereomeric salt of the (R)-acid crystallizes out.

Route B: Biocatalytic Asymmetric Hydrolysis (Green
Chemistry)
Modern protocols utilize nitrilases or lipases to achieve high Enantiomeric Excess (ee).

Enzymatic Desymmetrization: A nitrilase enzyme (e.g., from Alcaligenes faecalis) selectively

hydrolyzes the (R)-enantiomer of the nitrile precursor directly to the (R)-acid, leaving the (S)-

nitrile unreacted.

Advantages: Eliminates heavy metal waste, operates at ambient temperature, and achieves

>98% ee.

Synthetic Workflow Diagram
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Route B: Biocatalytic
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Figure 2: Comparison of Chemical vs. Biocatalytic synthetic routes. Route B is preferred for

high-purity applications.

Analytical Characterization
To ensure the integrity of the (R)-enantiomer for pharmaceutical use, rigorous characterization

is required.

Quantitative Specifications
Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Melting Point 118°C – 121°C Capillary Method

Optical Rotation (c=1, EtOH) Polarimetry

Enantiomeric Excess Chiral HPLC

Purity (Chemical) HPLC (C18)

Chiral HPLC Protocol (Self-Validating)
To differentiate the (R) and (S) enantiomers:

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

Validation: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns

due to stronger interaction with the stationary phase's chiral clefts. Note: Elution order must

be confirmed with a racemic standard.
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Pharmaceutical Applications
Precursor to Phenaglycodol
The most established industrial application is the synthesis of Phenaglycodol, a diol-based

anxiolytic.

Mechanism: The (R)-acid is esterified and subjected to a Grignard reaction (MeMgI) to form

the diol.[1]

Relevance: While Phenaglycodol is an older drug, the pathway demonstrates the utility of the

acid in generating chiral tertiary alcohols.

Privileged Scaffold for Metabolic Modulators
In modern drug discovery, the 2-aryl-2-hydroxypropionic acid moiety mimics the transition

states of enzymatic reactions or binds to allosteric sites.

PPAR Agonists: The structure resembles the "fibric acid" head group (e.g., Clofibrate),

allowing it to bind Peroxisome Proliferator-Activated Receptors (PPARs) which regulate lipid

metabolism.

Kinase Inhibitors: This scaffold is investigated in inhibitors of Pyruvate Dehydrogenase

Kinase (PDK). The carboxylate interacts with Arg residues in the allosteric pocket, while the

p-chlorophenyl group occupies a hydrophobic cleft.

Chiral Resolution Agent
Due to its strong UV chromophore and rigid chiral center, the acid is occasionally used as a

resolving agent for chiral amines. It forms diastereomeric salts with amines, allowing for the

separation of racemic amine mixtures via fractional crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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